molecular formula C24H32N6O2 B279759 1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine

1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine

Cat. No.: B279759
M. Wt: 436.5 g/mol
InChI Key: BADTVUQLMXTCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine, also known as MTAPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to lower blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine has several advantages for use in lab experiments. It is a synthetic compound, which allows for greater control over its chemical properties. This compound is also relatively stable, which makes it easier to handle and store. However, there are limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of this compound is not fully elucidated, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine. One area of interest is the development of this compound-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of this compound as an anti-cancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on different signaling pathways.

Synthesis Methods

1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine is synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-(2H-tetraazol-2-yl)-1-adamantylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-hypertensive properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C24H32N6O2

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[3-(tetrazol-2-yl)-1-adamantyl]ethanone

InChI

InChI=1S/C24H32N6O2/c1-32-21-4-2-20(3-5-21)28-6-8-29(9-7-28)22(31)15-23-11-18-10-19(12-23)14-24(13-18,16-23)30-26-17-25-27-30/h2-5,17-19H,6-16H2,1H3

InChI Key

BADTVUQLMXTCMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)(C4)N6N=CN=N6

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)(C4)N6N=CN=N6

Origin of Product

United States

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